molecular formula C14H21N3O5S2 B2977328 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034467-47-3

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2977328
CAS No.: 2034467-47-3
M. Wt: 375.46
InChI Key: OTHYIGUMAICJGY-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H21N3O5S2 and its molecular weight is 375.46. The purity is usually 95%.
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Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiophene ring, a hydroxy group, and a methylsulfonyl moiety. Its molecular formula is C19H25NO4S2C_{19}H_{25}NO_{4}S_{2}, with a molecular weight of 395.5 g/mol. The structural formula can be represented as follows:

Smiles CS(=O)(=O)c1ccc(CCC(=O)NCCC(CCO)c2ccsc2)cc1\text{Smiles }CS(=O)(=O)c1ccc(CCC(=O)NCCC(CCO)c2ccsc2)cc1

The biological activity of this compound involves several mechanisms:

1. Enzyme Interaction:
The compound may inhibit or activate specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

2. Receptor Modulation:
It can interact with cell surface receptors, influencing signaling pathways that regulate various biological processes.

3. Gene Expression Alteration:
The compound may affect the expression of genes associated with inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

1. Antimicrobial Activity:
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .

2. Anti-inflammatory Effects:
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

3. Anticancer Potential:
Preliminary studies indicate that compounds within this class may target cancer-related pathways, making them candidates for further investigation in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

StudyFindings
Antimicrobial Study A series of thiophene derivatives showed significant antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting similar potential for this compound .
Anticancer Research Investigations into structurally similar compounds revealed selective cytotoxicity against various tumor cell lines, indicating a potential role in cancer therapy .
Inflammation Modulation Compounds with related structures exhibited the ability to reduce pro-inflammatory cytokines in vitro, supporting their use in anti-inflammatory applications.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5S2/c1-24(21,22)17-7-6-16(14(17)20)13(19)15-5-2-11(3-8-18)12-4-9-23-10-12/h4,9-11,18H,2-3,5-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHYIGUMAICJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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